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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted

aniline and a member of the phenol class of organic compounds.[1] It is of significant interest to

the scientific and drug development communities primarily as a major metabolite of the widely

used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] Understanding the

physicochemical properties, synthesis, and biological relevance of this compound is crucial for

comprehensive pharmacokinetic and toxicological assessments of Lidocaine and for the

development of new chemical entities. This guide provides a detailed overview of 4-Amino-3,5-
dimethylphenol, including its properties, synthesis, metabolic pathway, and analytical

methodologies.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3,5-dimethylphenol is
presented in the table below. This data is essential for its handling, formulation, and analytical

detection.
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Property Value Reference(s)

CAS Number 3096-70-6 [3]

Molecular Formula C₈H₁₁NO [3]

Molecular Weight 137.18 g/mol [4]

Appearance Brown solid [3]

Melting Point 163 °C [5]

Boiling Point 296.5 °C at 760 mmHg [5]

Density 1.118 g/cm³ [5]

Flash Point 133.1 °C [5]

Solubility Soluble in methanol. [3]

pKa 10.47 ± 0.23 (Predicted) [3]

XLogP3 0.7 [5]

Synthesis of 4-Amino-3,5-dimethylphenol
Several synthetic routes to 4-Amino-3,5-dimethylphenol have been reported. The following

sections detail two common experimental protocols.

Synthesis from 3,5-Dimethylphenol
This method involves the nitrosation of 3,5-dimethylphenol followed by reduction.

Experimental Protocol:

Preparation of Solution A (Diazonium Salt): In a beaker, dissolve sodium sulfanilate dihydrate

(5.78 g, 25.0 mmol) in water (20 ml). To this solution, add an aqueous solution of sodium

nitrite (1.90 g, 27.5 mmol in 4 ml of water). This mixture is then added dropwise to a beaker

containing concentrated hydrochloric acid (5.1 ml) and ice (30 g). The resulting mixture is

kept cold in an ice bath for 20 minutes to ensure the complete formation of the diazonium

salt solution (Solution A).[5]
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Coupling Reaction: In a separate vessel, dissolve 3,5-dimethylphenol (3.05 g, 25.0 mmol) in

an aqueous solution of sodium hydroxide (5.50 g, 138 mmol in 30 ml of water) cooled with

ice (20 g). To this alkaline solution, add Solution A dropwise while maintaining the

temperature with an ice bath. Stir the resulting solution in the ice bath for 1 hour.[5][6]

Reduction: Heat the reaction mixture to 65-75 °C. Add sodium dithionite (16.8 g, 96.5 mmol)

portion-wise until the solution becomes colorless, indicating the reduction of the azo

compound.[5][6]

Isolation and Purification: Cool the solution to room temperature and stir for 30 minutes to

allow for the precipitation of the product. Collect the solid by filtration and dry to yield 4-
amino-3,5-dimethylphenol.[5][6] A yield of 2.46 g (72%) has been reported for this

procedure.[5]

Preparation of Solution A

Coupling and Reduction

Sodium Sulfanilate Dihydrate

Solution A (Diazonium Salt)

Sodium Nitrite Conc. HCl and Ice

Azo Coupling

3,5-Dimethylphenol in NaOH

Reduction with Na2S2O4

4-Amino-3,5-dimethylphenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.echemi.com/products/pid_Seven24617-4-amino-35-xylenol.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7122598.htm
https://www.echemi.com/products/pid_Seven24617-4-amino-35-xylenol.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7122598.htm
https://www.benchchem.com/product/b131400?utm_src=pdf-body
https://www.benchchem.com/product/b131400?utm_src=pdf-body
https://www.echemi.com/products/pid_Seven24617-4-amino-35-xylenol.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7122598.htm
https://www.echemi.com/products/pid_Seven24617-4-amino-35-xylenol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Synthesis of 4-Amino-3,5-dimethylphenol from 3,5-Dimethylphenol.

Synthesis via Bamberger Rearrangement
This method involves the acid-catalyzed rearrangement of N-(2,6-

dimethylphenyl)hydroxylamine.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)hydroxylamine in an

aqueous solution of a strong acid, such as perchloric acid.[7]

Rearrangement: The reaction mechanism begins with the protonation of the hydroxylamine

at the oxygen atom. This is followed by the loss of a water molecule to form a cationic

intermediate.[7]

Nucleophilic Attack and Rearomatization: Water acts as a nucleophile and attacks the para-

position of the cationic intermediate. A subsequent proton exchange and deprotonation lead

to the rearomatization of the ring, yielding 4-amino-3,5-dimethylphenol.[7]

Work-up and Isolation: The reaction mixture is neutralized with a suitable base, and the

product is extracted with an organic solvent. The organic layer is then dried and the solvent

is removed under reduced pressure to obtain the crude product, which can be further purified

by recrystallization or chromatography.
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Bamberger Rearrangement for 4-Amino-3,5-dimethylphenol Synthesis.

Spectroscopic Data
While detailed spectral assignments are not readily available in the public domain, typical

spectral characteristics can be inferred from the structure.
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¹H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the

aromatic protons, and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons.

¹³C NMR: Signals corresponding to the aromatic carbons (including those bearing the amino,

hydroxyl, and methyl groups) and the methyl carbons would be expected.

FT-IR: Characteristic peaks would include O-H and N-H stretching vibrations (typically in the

range of 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2800-

3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O

stretching vibrations.

Mass Spectrometry: The molecular ion peak would be observed at m/z 137. Fragmentation

would likely involve the loss of methyl groups or other characteristic cleavages of the

aromatic ring.

Biological Significance and Metabolism
Role as a Lidocaine Metabolite
4-Amino-3,5-dimethylphenol is a major urinary metabolite of Lidocaine.[1][8] The metabolic

pathway primarily occurs in the liver and involves several cytochrome P450 enzymes.

The metabolic cascade begins with the N-deethylation of Lidocaine by CYP1A2 and CYP3A4

to form monoethylglycinexylidide (MEGX).[9] MEGX is further deethylated to glycinexylidide

(GX).[9] Both Lidocaine and its deethylated metabolites can be hydrolyzed to 2,6-xylidine.[9]

Subsequently, 2,6-xylidine is hydroxylated by CYP2E1 to yield 4-hydroxy-2,6-dimethylaniline

(4-Amino-3,5-dimethylphenol).[9]
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Metabolic Pathway of Lidocaine to 4-Amino-3,5-dimethylphenol.

Toxicological Profile
The toxicological properties of 4-Amino-3,5-dimethylphenol are not extensively studied.[10]

However, it is known to be very toxic to aquatic life.[5] The precursor metabolite, 2,6-xylidine, is

a known carcinogen in rats, and its N-hydroxy metabolite has been shown to be mutagenic.[11]

The formation of hemoglobin adducts of 2,6-dimethylaniline has been observed in humans

following Lidocaine administration, indicating the in vivo formation of the reactive N-hydroxy

metabolite.[11] Furthermore, the metabolite 2,6-xylidine, which is hydroxylated to form 4-
Amino-3,5-dimethylphenol, can induce the formation of methemoglobin.[9]

Analytical Methods
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The quantification of 4-Amino-3,5-dimethylphenol in biological matrices is essential for

pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled

with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its

high sensitivity and selectivity.

Protocol for Quantification in Plasma
The following is a general protocol for the analysis of amino compounds in plasma, which can

be adapted for 4-Amino-3,5-dimethylphenol.

Experimental Protocol:

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid.

Vortex for 30 seconds.

Refrigerate at 4 °C for 30 minutes.

Centrifuge at 12,000 rpm for 5 minutes.

Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution (a

stable isotope-labeled analog of the analyte is preferred) in the initial mobile phase.

Vortex for 30 seconds.[12]

LC-MS/MS Analysis:

Chromatography: Use a reverse-phase C18 column. The mobile phase can consist of a

gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an

organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode. The analysis should be performed in Selected Reaction Monitoring (SRM)

mode. Specific precursor-to-product ion transitions for 4-Amino-3,5-dimethylphenol and

its internal standard must be determined and optimized.[13]
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Quantification:

A calibration curve is constructed by analyzing standards of known concentrations.

The concentration of 4-Amino-3,5-dimethylphenol in the plasma samples is determined

by comparing the peak area ratio of the analyte to the internal standard against the

calibration curve.[14]

Plasma Sample Protein Precipitation
(Sulfosalicylic Acid) Centrifugation Supernatant Dilution with

Internal Standard LC-MS/MS Analysis Data Analysis and
Quantification

Click to download full resolution via product page

Workflow for Quantification of 4-Amino-3,5-dimethylphenol in Plasma.

Conclusion
4-Amino-3,5-dimethylphenol is a key molecule in the study of Lidocaine's metabolism and

toxicology. This technical guide has provided a comprehensive overview of its chemical and

physical properties, detailed synthetic protocols, its formation via the Lidocaine metabolic

pathway, and a methodology for its quantification in biological samples. For researchers and

drug development professionals, a thorough understanding of this metabolite is essential for

the safe and effective use and development of Lidocaine and related compounds. Further

research into the specific biological activities and a more detailed toxicological profile of 4-
Amino-3,5-dimethylphenol is warranted to fully elucidate its role in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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